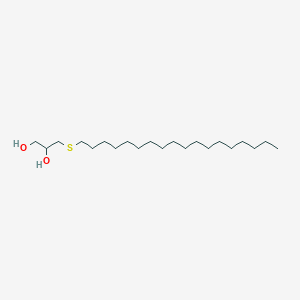

3-Octadecylsulfanylpropane-1,2-diol

Beschreibung

Eigenschaften

CAS-Nummer |

7400-44-4 |

|---|---|

Molekularformel |

C21H44O2S |

Molekulargewicht |

360.6 g/mol |

IUPAC-Name |

3-octadecylsulfanylpropane-1,2-diol |

InChI |

InChI=1S/C21H44O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-20-21(23)19-22/h21-23H,2-20H2,1H3 |

InChI-Schlüssel |

WHCHVADSXPASOY-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCSCC(CO)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Sulfur-Containing Alkyl Diols

a. 1-Octanethiol (CAS 68329-56-6)

- Structure : Shorter alkyl chain (C8) with a terminal thiol (-SH) group.

- Properties : Higher volatility compared to 3-octadecylsulfanylpropane-1,2-diol due to shorter chain length. Used as a chain-transfer agent in polymer synthesis.

- Reactivity : The thiol group is more nucleophilic than the sulfanyl group in the target compound, enabling faster radical reactions .

b. Glycine, N-ethyl-N-[(tridecafluorohexyl)sulfonyl]-sodium salt (CAS 68555-75-9)

- Structure : Fluorinated sulfonamide with a glycine moiety.

- Properties: Fluorination confers extreme hydrophobicity and chemical resistance, unlike the non-fluorinated this compound.

- Applications : Used in firefighting foams and coatings, whereas the target compound lacks documented fluorinated analogs .

Long-Chain Alkyl Acrylates (e.g., Octadecyl 2-propenoate)

- Structure : C18 alkyl chain esterified to acrylic acid.

- Properties : Higher polymerizability due to the acrylate group, unlike the diol functionality in this compound.

- Applications : Common in hydrophobic polymers for textiles; the target compound’s diol group may instead enable crosslinking in polyurethanes .

Sulfonamide-Based Polymers (e.g., CAS 68586-13-0)

- Structure : Fluorinated sulfonamide acrylate polymers.

- Properties: Superior thermal stability (>250°C) and chemical inertness due to fluorination, whereas the target compound’s non-fluorinated structure limits its use in high-temperature applications.

- Environmental Impact : Fluorinated compounds face regulatory scrutiny (e.g., EPA PFAS guidelines), whereas this compound’s environmental persistence is unstudied .

Key Comparative Data Table

| Compound Name | Molecular Weight (g/mol) | Functional Groups | Chain Length | Key Applications | Stability Notes |

|---|---|---|---|---|---|

| This compound | ~400 (estimated) | Diol, sulfanyl | C18 | Surfactants, polymers | Limited thermal data |

| 1-Octanethiol (CAS 68329-56-6) | 158.3 | Thiol | C8 | Polymer synthesis | Volatile, oxidizes easily |

| Octadecyl 2-propenoate | 368.6 | Acrylate | C18 | Textile coatings | High polymerizability |

| Fluorinated sulfonamide (CAS 68555-75-9) | 541.2 | Sulfonamide, glycine | C6 (fluorinated) | Firefighting foams | Resists degradation |

Research Findings and Gaps

- Reactivity : The sulfanyl group in this compound is less reactive than thiols but more stable against oxidation, suggesting utility in slow-release systems .

- Environmental Profile : Unlike fluorinated analogs (e.g., CAS 68555-75-9), the target compound lacks data on bioaccumulation or toxicity, necessitating further study.

- Synthetic Challenges : Long alkyl chains may complicate purification, as seen in similar C18 acrylates .

Vorbereitungsmethoden

Step 1: Synthesis of 2,3-Isopropylidene-1-propanol

Glycerol is protected at the 1,2-diol positions using acetone under acidic conditions to form 2,3-isopropylidene-1-propanol. This step prevents unwanted side reactions during subsequent bromination. Typical conditions involve refluxing glycerol with acetone and a catalytic amount of sulfuric acid (1–3 mol%) at 60–80°C for 4–6 hours.

Step 2: Bromination to 1-Bromo-1-deoxy-2,3-isopropylidene-rac-glycerol

The protected glycerol undergoes bromination at the primary hydroxyl group. Hydrobromic acid (48% HBr in acetic acid) is commonly used, with reaction times of 12–24 hours at 0–5°C to minimize diastereomer formation. The product is isolated via vacuum distillation or column chromatography.

Step 3: Nucleophilic Substitution with Octadecanethiol

The brominated intermediate reacts with octadecanethiol in a nucleophilic substitution. A polar aprotic solvent (e.g., DMF or THF) and a base (e.g., K₂CO₃ or Et₃N) are used to facilitate thioether bond formation. Reaction temperatures of 60–80°C for 6–12 hours yield the protected thioether intermediate.

Step 4: Acidic Deprotection to Yield Target Compound

The isopropylidene group is removed using aqueous hydrochloric acid (1–2 M) under reflux for 2–4 hours. The final product is purified via recrystallization (e.g., ethanol/water) or silica gel chromatography, achieving purities >95%.

Table 1: Reaction Conditions for Key Synthetic Steps

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Acetone, H₂SO₄ | 60°C, 6 hrs | 85–90 |

| 2 | HBr/AcOH | 0°C, 24 hrs | 75–80 |

| 3 | Octadecanethiol, K₂CO₃ | DMF, 70°C, 10 hrs | 65–70 |

| 4 | HCl (1 M) | Reflux, 3 hrs | 90–95 |

Alternative Methodologies

Direct Thiol-Epoxide Ring-Opening

Catalytic and Solvent Considerations

Phase-Transfer Catalysis

Patents describe using quaternary ammonium salts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems. For example, substituting bromine with thiol groups achieves 20% faster kinetics in toluene/water mixtures.

Solvent-Free Thioetherification

Recent advances employ melt-phase reactions between 1-bromo-1-deoxy-2,3-isopropylidene-rac-glycerol and octadecanethiol at 100–120°C, eliminating volatile solvents. Yields remain comparable (60–65%) with reduced environmental impact.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Data

-

¹H NMR (CDCl₃) : δ 3.72–3.85 (m, 2H, H-1, H-2), 2.58 (t, 2H, SCH₂), 1.25 (br s, 32H, CH₂), 0.88 (t, 3H, CH₃).

Challenges and Optimization

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for producing 3-Octadecylsulfanylpropane-1,2-diol with high yield and purity?

- Methodological Answer : A multi-step approach is recommended:

- Step 1 : Start with propane-1,2-diol as the core structure (analogous to propane-1,2-diol in silage studies ). Introduce the sulfanyl group via nucleophilic substitution using octadecanethiol under controlled pH (e.g., acidic or basic catalysis).

- Step 2 : Optimize reaction conditions (temperature, solvent polarity) to minimize side reactions, such as oxidation of the sulfanyl group.

- Purity Validation : Use USP reference standards for alcohols (e.g., USP Stearyl Alcohol RS) to calibrate HPLC or GC-MS systems for purity assessment . Confirm structural integrity via -NMR (hydroxyl and sulfanyl proton signals) and high-resolution mass spectrometry (HRMS) .

Q. How can researchers distinguish this compound from structurally similar diols (e.g., 3-Monochloropropane-1,2-diol)?

- Methodological Answer :

- Chromatographic Separation : Use reverse-phase HPLC with a C18 column and UV detection at 210–220 nm to resolve hydrophobic differences caused by the octadecylsulfanyl group .

- Spectroscopic Differentiation : Employ -NMR to identify the unique carbon environment of the sulfanyl group (~30–40 ppm for aliphatic sulfurs) versus chlorinated analogs (~60–70 ppm for C-Cl) .

- Mass Spectrometry : Monitor fragment ions specific to the sulfanyl moiety (e.g., m/z 97 for HS adducts) .

Advanced Research Questions

Q. What experimental designs are critical for resolving stereochemical inconsistencies in synthetic this compound?

- Methodological Answer :

- Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers, as seen in studies on (R)-3-Butene-1,2-diol .

- Kinetic Resolution : Apply enzymatic catalysis (e.g., lipases) to selectively hydrolyze undesired stereoisomers, leveraging the compound’s diol functionality .

- Computational Modeling : Perform DFT calculations to predict stability differences between stereoisomers, guiding synthetic route optimization .

Q. How do researchers reconcile contradictory data on the biological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Systematically modify the sulfanyl chain length (e.g., C12 vs. C18) and assess cytotoxicity or receptor binding, as demonstrated in benzene-1,2-diol analogs .

- Metabolic Profiling : Use in vitro hepatocyte models to track metabolite formation (e.g., sulfoxide derivatives) that may explain divergent toxicity profiles .

- Dose-Response Analysis : Employ Hill slope modeling to differentiate true bioactivity from assay interference caused by the compound’s surfactant-like properties .

Q. What catalytic systems enhance the reactivity of this compound in organic transformations?

- Methodological Answer :

- Micellar Catalysis : Use SDS or CTAB micelles to solubilize the hydrophobic sulfanyl group, mimicking chromic acid oxidation studies on ethane-1,2-diol .

- Transition Metal Complexes : Test Pd(II) or Ru(II) catalysts for dehydrogenation reactions, leveraging the diol’s ability to act as a ligand .

- Acid-Base Bifunctional Catalysts : Explore zeolites or MOFs to activate both hydroxyl and sulfanyl groups in tandem reactions .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in chromatographic retention times across studies?

- Methodological Answer :

- Standardized Calibration : Use USP-grade internal standards (e.g., USP Octyldodecanol RS) to normalize retention time variability .

- Mobile Phase Optimization : Adjust acetonitrile/water ratios or add ion-pairing agents (e.g., TFA) to improve reproducibility, as applied in 3-MCPD analysis .

Q. What statistical approaches are recommended for interpreting variability in toxicity assays?

- Methodological Answer :

- Multivariate Analysis : Apply principal component analysis (PCA) to deconvolute toxicity contributions from the sulfanyl group vs. diol backbone .

- Bootstrap Resampling : Quantify confidence intervals for IC values in dose-response studies, reducing outlier-driven bias .

Tables for Key Comparative Data

| Property | This compound | 3-Monochloropropane-1,2-diol | Propane-1,2-diol |

|---|---|---|---|

| Hydrophobicity (LogP) | ~8.2 (predicted) | ~0.9 | ~-0.92 |

| NMR | δ 1.25 (s, CH-S), 3.6 (m, -OH) | δ 3.8 (m, Cl-CH) | δ 3.4 (m, -OH) |

| Toxicity (LD) | Not reported | 150 mg/kg (rat) | 20 g/kg (rat) |

| Primary Application | Surfactant R&D | Food contaminant monitoring | Solvent, antifreeze |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.